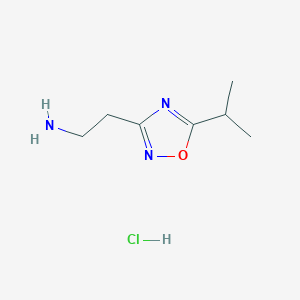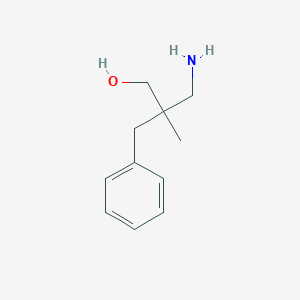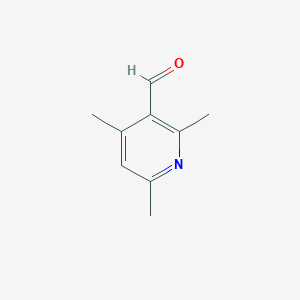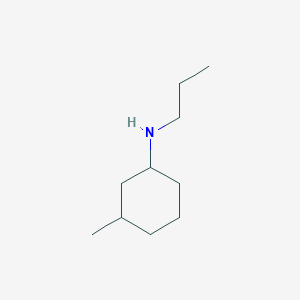
Anthracene, 9-(9-phenanthrenyl)-
Übersicht
Beschreibung
Anthracene, 9-(9-phenanthrenyl)-: is a polycyclic aromatic hydrocarbon composed of anthracene and phenanthrene units. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound has a molecular formula of C28H18 and a molecular weight of 354.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9-(9-phenanthrenyl)- typically involves the functionalization of anthracene and phenanthrene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction , which allows for the formation of carbon-carbon bonds between the anthracene and phenanthrene units . This reaction is usually carried out in the presence of a palladium catalyst and a base, under inert conditions.
Industrial Production Methods: Industrial production of Anthracene, 9-(9-phenanthrenyl)- often involves large-scale preparation of 9-hydroxyphenanthrene from coal tar, followed by regioselective functionalization . This method ensures high yields and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Anthracene, 9-(9-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and 9-fluorenones.
Reduction: Reduction reactions can modify the aromatic rings, leading to different derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
- Phenanthrenyl ketal
- 9-Fluorenones
- Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Anthracene, 9-(9-phenanthrenyl)- has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex organic molecules .
- Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
- Medicine: Studied for its potential therapeutic applications, including anticancer properties.
- Industry: Utilized in the production of dyes, organic semiconductors, and other advanced materials .
Wirkmechanismus
The mechanism of action of Anthracene, 9-(9-phenanthrenyl)- involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biological pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Anthracene, 9-(9-phenanthrenyl)- is unique due to its combination of anthracene and phenanthrene units, which provides distinct photophysical and electrochemical properties . Compared to other anthracene derivatives, it exhibits higher thermal stability and a larger Stokes shift, making it particularly valuable for applications requiring high-performance materials .
Eigenschaften
IUPAC Name |
9-anthracen-9-ylphenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKDLILLKHBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80757282 | |
| Record name | 9-(Anthracen-9-yl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91586-10-6 | |
| Record name | 9-(Anthracen-9-yl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B3302069.png)
![Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-](/img/structure/B3302085.png)












